N-(4,7-DIMETHYL-2-QUINAZOLINYL)-N-[5-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINAN-2-YLIDEN]AMINE
Overview
Description
N-(4,7-DIMETHYL-2-QUINAZOLINYL)-N-[5-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINAN-2-YLIDEN]AMINE is a useful research compound. Its molecular formula is C19H27N7O and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,7-dimethyl-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]quinazolin-2-amine is 369.22770851 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the D1 protein of photosystem-II (PS-II) . The D1 protein is a key component of the PS-II complex, which plays a crucial role in the process of photosynthesis .
Mode of Action
The compound binds at the QB binding site of the D1 protein of PS-II . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process . The QB binding site is located in the thylakoid membrane of the chloroplast .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain . By binding to the D1 protein of PS-II, the compound disrupts the flow of electrons through this pathway, leading to the inhibition of photosynthesis .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis, which can lead to the death of the organism . In the specific case of the weed Phalaris minor, the compound has shown comparable activity to the reference herbicide isoproturon
Properties
IUPAC Name |
4,7-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-14-3-4-16-15(2)22-19(23-17(16)11-14)24-18-20-12-26(13-21-18)6-5-25-7-9-27-10-8-25/h3-4,11H,5-10,12-13H2,1-2H3,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHKUPJIIYPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.